molecular formula C27H31N3O4S B2581300 3-(cyclohexylmethyl)-8,9-dimethoxy-5-[(3-methoxybenzyl)sulfanyl]imidazo[1,2-c]quinazolin-2(3H)-one CAS No. 1031703-54-4

3-(cyclohexylmethyl)-8,9-dimethoxy-5-[(3-methoxybenzyl)sulfanyl]imidazo[1,2-c]quinazolin-2(3H)-one

Katalognummer: B2581300
CAS-Nummer: 1031703-54-4
Molekulargewicht: 493.62
InChI-Schlüssel: LISUEQWZLONQQG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(cyclohexylmethyl)-8,9-dimethoxy-5-[(3-methoxybenzyl)sulfanyl]imidazo[1,2-c]quinazolin-2(3H)-one is a useful research compound. Its molecular formula is C27H31N3O4S and its molecular weight is 493.62. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

3-(Cyclohexylmethyl)-8,9-dimethoxy-5-[(3-methoxybenzyl)sulfanyl]imidazo[1,2-c]quinazolin-2(3H)-one, also known by its CAS number 1031703-54-4, is a compound belonging to the imidazo[1,2-c]quinazoline family. This compound has garnered attention due to its potential biological activities, particularly as a cyclin-dependent kinase (CDK) inhibitor and its implications in cancer treatment.

  • Molecular Formula : C27H31N3O4S
  • Molecular Weight : 493.62 g/mol
  • Boiling Point : Approximately 652.5 ± 65.0 °C (predicted)
  • Density : 1.32 ± 0.1 g/cm³ (predicted)

1. Cytotoxicity and CDK Inhibition

Recent studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. The compound was tested for its ability to inhibit CDK9, a critical regulator in cell cycle progression and transcriptional control.

  • IC50 Values :
    • The compound exhibited potent CDK9 inhibitory activity with IC50 values ranging from 0.115 µM to 0.142 µM in various assays, indicating strong potential as an anti-cancer agent .

The mechanism of action for this compound involves the inhibition of the CDK9 enzyme, which is crucial for the phosphorylation of RNA polymerase II and subsequent transcriptional regulation. Molecular docking studies suggest that the compound occupies the ATP-binding site of CDK9, preventing its interaction with ATP and thus inhibiting its activity .

3. Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications on the quinazoline scaffold significantly affect biological activity:

CompoundIC50 (µM)Remarks
Compound 250.115Most potent CDK9 inhibitor
Compound 260.142Slightly less potent than Compound 25
Compound 270.210N-amino analog showing reduced potency

These findings highlight that specific structural features are critical for maintaining biological activity against CDK9 .

Case Study: Antiproliferative Activity

In one study, the antiproliferative effects of various imidazoquinazoline derivatives were assessed against human cancer cell lines:

  • Cell Lines Tested : HCC827 and A549
  • Observations : The treatment with the target compound resulted in a significant G2/M phase block in HCC827 cells, indicating its potential to disrupt cell cycle progression .

Additional Findings

Other studies have shown that derivatives of imidazo[1,2-c]quinazoline exhibit varying degrees of inhibition against α-glucosidase, an enzyme relevant in diabetes management:

  • IC50 Range : From 50.0 ± 0.12 µM to 268.25 ± 0.09 µM across different derivatives .

Eigenschaften

IUPAC Name

3-(cyclohexylmethyl)-8,9-dimethoxy-5-[(3-methoxyphenyl)methylsulfanyl]-3H-imidazo[1,2-c]quinazolin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H31N3O4S/c1-32-19-11-7-10-18(12-19)16-35-27-28-21-15-24(34-3)23(33-2)14-20(21)25-29-26(31)22(30(25)27)13-17-8-5-4-6-9-17/h7,10-12,14-15,17,22H,4-6,8-9,13,16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LISUEQWZLONQQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CSC2=NC3=CC(=C(C=C3C4=NC(=O)C(N42)CC5CCCCC5)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H31N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.